molecular formula C7H13F3N2O B2914584 N~2~-(2,2,2-trifluoroethyl)valinamide CAS No. 1247717-47-0

N~2~-(2,2,2-trifluoroethyl)valinamide

Cat. No. B2914584
M. Wt: 198.189
InChI Key: DGQQBGQWRRKSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2,2,2-trifluoroethyl)valinamide is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

N2-(2,2,2-trifluoroethyl)valinamide has received the attention of many chemists since they were first developed as fluorine-containing synthons . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group .


Molecular Structure Analysis

The molecular structure of N2-(2,2,2-trifluoroethyl)valinamide is determined by the presence of fluorine atoms and fluorine-containing groups . The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .


Chemical Reactions Analysis

N2-(2,2,2-trifluoroethyl)valinamide has been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, a series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of N2-(2,2,2-trifluoroethyl)valinamide are influenced by the presence of fluorine atoms and fluorine-containing groups . Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

Future Directions

The future directions of N2-(2,2,2-trifluoroethyl)valinamide research could involve further exploration of its applications in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

properties

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c1-4(2)5(6(11)13)12-3-7(8,9)10/h4-5,12H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQQBGQWRRKSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.